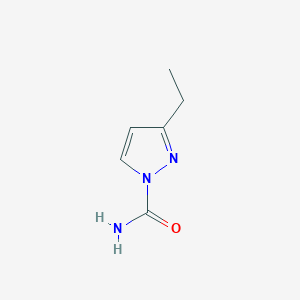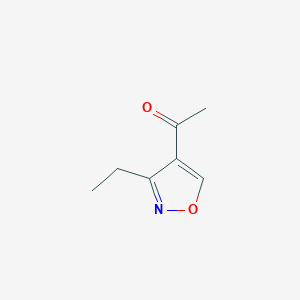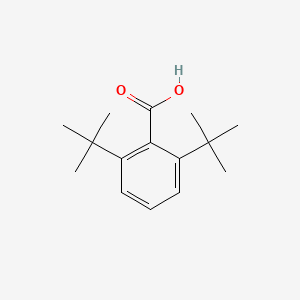
2,6-Di-tert-butylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a derivative of benzoic acid where two tert-butyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butylbenzoic acid can be synthesized through the alkylation of benzoic acid derivatives. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2,6-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
2,6-Di-tert-butylbenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Employed as an additive in polymers to enhance stability and resistance to oxidation.
作用機序
The mechanism by which 2,6-Di-tert-butylbenzoic acid exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The tert-butyl groups provide steric hindrance, protecting the benzene ring from further reactions. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
- 2,4,6-Tri-tert-butylbenzoic acid
- 3,5-Di-tert-butylbenzoic acid
- 2,6-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butylbenzoic acid is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and resistance to oxidation, distinguishing it from other similar compounds.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2,6-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17) |
InChIキー |
AGGNISLHEOXYAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
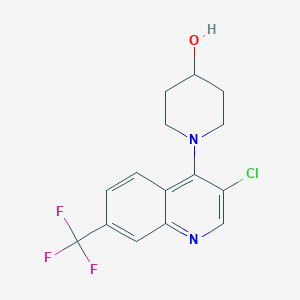
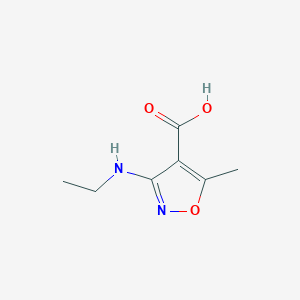
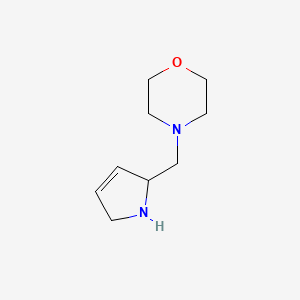

![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
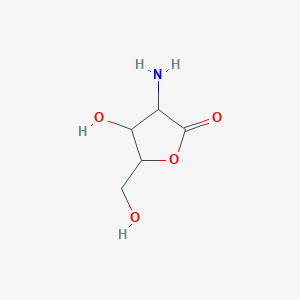
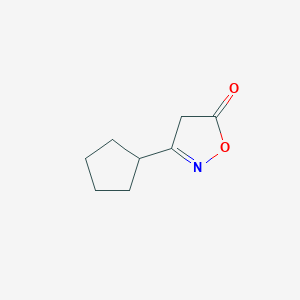

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)


